Phenetole, beta-diethylamino-alpha-methyl-o-phenoxy-
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Overview
Description
Phenetole, beta-diethylamino-alpha-methyl-o-phenoxy-, is an organic compound that belongs to the class of ethers It is characterized by the presence of a phenoxy group and a diethylamino group attached to an alpha-methyl position
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenetole, beta-diethylamino-alpha-methyl-o-phenoxy-, can be synthesized through a multi-step process involving the reaction of phenol with diethyl sulfate to form phenetoleThe reaction conditions typically involve the use of sodium hydroxide as a base and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of phenetole, beta-diethylamino-alpha-methyl-o-phenoxy-, involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Phenetole, beta-diethylamino-alpha-methyl-o-phenoxy-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenoxy derivatives.
Reduction: Reduction reactions can lead to the formation of simpler amine derivatives.
Substitution: The phenoxy group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include phenoxy derivatives, amine derivatives, and substituted phenetole compounds .
Scientific Research Applications
Phenetole, beta-diethylamino-alpha-methyl-o-phenoxy-, has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of phenetole, beta-diethylamino-alpha-methyl-o-phenoxy-, involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
- Phenetole, beta-dipropylamino-alpha-methyl-o-phenoxy-
- Ethyl phenyl ether
- Phenoxy acetamide derivatives
Uniqueness
Phenetole, beta-diethylamino-alpha-methyl-o-phenoxy-, is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
24591-49-9 |
---|---|
Molecular Formula |
C19H25NO2 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
N,N-diethyl-2-(2-phenoxyphenoxy)propan-1-amine |
InChI |
InChI=1S/C19H25NO2/c1-4-20(5-2)15-16(3)21-18-13-9-10-14-19(18)22-17-11-7-6-8-12-17/h6-14,16H,4-5,15H2,1-3H3 |
InChI Key |
FEVZGKQIHRILIF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(C)OC1=CC=CC=C1OC2=CC=CC=C2 |
Origin of Product |
United States |
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